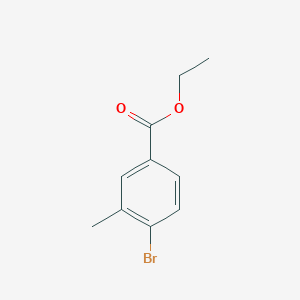

Ethyl 4-bromo-3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGDAWLJINYIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617442 | |

| Record name | Ethyl 4-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160313-69-9 | |

| Record name | Ethyl 4-bromo-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160313-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-bromo-3-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of Ethyl 4-bromo-3-methylbenzoate in Modern Synthetic Chemistry: A Technical Guide

Introduction: In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4-bromo-3-methylbenzoate (CAS No. 160313-69-9) has emerged as a particularly versatile and valuable intermediate. Its trifunctional nature, featuring a handle for cross-coupling (the bromine atom), a modifiable ester, and a methyl group amenable to further transformation, provides chemists with a powerful tool for molecular diversification. This guide provides an in-depth technical overview of Ethyl 4-bromo-3-methylbenzoate, encompassing its synthesis, spectroscopic characterization, and its pivotal role in advanced palladium-catalyzed cross-coupling reactions, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Table 1: Physicochemical Properties of Ethyl 4-bromo-3-methylbenzoate [1]

| Property | Value |

| CAS Number | 160313-69-9 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 275 °C |

| Flash Point | 137 °C |

| Density | ~1.38 g/cm³ |

| Refractive Index | ~1.55 |

Spectroscopic Characterization

The structural integrity of Ethyl 4-bromo-3-methylbenzoate is unequivocally established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for this molecule. The predicted proton (¹H) and carbon (¹³C) NMR spectral data in CDCl₃ provide a unique fingerprint.[2]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃) [2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.4 | Triplet (t) | ~7.1 |

| Aromatic -CH₃ | ~2.4 | Singlet (s) | N/A |

| Ethyl -OCH₂- | ~4.4 | Quartet (q) | ~7.1 |

| Aromatic H-5 | ~7.6 | Doublet (d) | ~8.4 |

| Aromatic H-6 | ~7.7 | Doublet of Doublets (dd) | ~8.4, ~2.0 |

| Aromatic H-2 | ~7.8 | Doublet (d) | ~2.0 |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃) [2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Aromatic -CH₃ | ~23 |

| Ethyl -OCH₂- | ~61 |

| Aromatic C-4 (C-Br) | ~125 |

| Aromatic C-2 | ~128 |

| Aromatic C-6 | ~131 |

| Aromatic C-1 | ~132 |

| Aromatic C-5 | ~134 |

| Aromatic C-3 (C-CH₃) | ~139 |

| Carbonyl C=O | ~165 |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern. A characteristic feature is the isotopic signature of the bromine atom, resulting in two molecular ion peaks of nearly equal intensity at m/z 242 ([M]⁺) and 244 ([M+2]⁺).[2] Key fragment ions include those corresponding to the loss of an ethyl radical ([M-C₂H₅]⁺) and an ethoxy radical ([M-OC₂H₅]⁺).[3]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A strong absorption is expected around 1720 cm⁻¹ for the C=O stretch of the ester, and various bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic C=C stretching vibrations. The C-Br stretch will appear in the fingerprint region at lower wavenumbers.

Synthesis of Ethyl 4-bromo-3-methylbenzoate

The synthesis of Ethyl 4-bromo-3-methylbenzoate is typically achieved through a two-step process: the bromination of 3-methylbenzoic acid followed by esterification.

Step 1: Synthesis of 4-bromo-3-methylbenzoic acid

The regioselective bromination of 3-methylbenzoic acid is the critical step. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. This directing group opposition can lead to a mixture of products. However, the para-position to the methyl group is generally favored.

Workflow for the Synthesis of 4-bromo-3-methylbenzoic acid:

Caption: Synthesis of the carboxylic acid precursor.

Protocol 1: Synthesis of 4-bromo-3-methylbenzoic acid

-

In a well-ventilated fume hood, dissolve 3-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield 4-bromo-3-methylbenzoic acid.

Step 2: Esterification to Ethyl 4-bromo-3-methylbenzoate

The subsequent esterification of 4-bromo-3-methylbenzoic acid is a classic Fischer esterification.

Workflow for the Esterification:

Caption: Final esterification to the target compound.

Protocol 2: Synthesis of Ethyl 4-bromo-3-methylbenzoate

-

Suspend 4-bromo-3-methylbenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure Ethyl 4-bromo-3-methylbenzoate.

Key Synthetic Applications: A Hub for Cross-Coupling Chemistry

The bromine atom on the aromatic ring of Ethyl 4-bromo-3-methylbenzoate serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in constructing more complex molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl halide and a boronic acid or ester. Ethyl 4-bromo-3-methylbenzoate is an ideal substrate for this reaction, enabling the synthesis of biaryl structures that are prevalent in pharmaceuticals and materials science.

General Suzuki-Miyaura Reaction Scheme:

Sources

Ethyl 4-bromo-3-methylbenzoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 4-bromo-3-methylbenzoate for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Ethyl 4-bromo-3-methylbenzoate, a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development, it moves beyond basic specifications to explore the compound's strategic value in synthetic chemistry, offering field-proven insights into its application.

Core Compound Identification and Properties

Ethyl 4-bromo-3-methylbenzoate is a substituted aromatic ester critical to the synthesis of complex organic molecules. Its structure is defined by an ethyl ester group, a bromine atom, and a methyl group attached to a benzene ring.

The molecular formula for this compound is C₁₀H₁₁BrO₂ .[1][2][3] Its calculated molecular weight is 243.10 g/mol .[1][2][3]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | ethyl 4-bromo-3-methylbenzoate | PubChem[1] |

| CAS Number | 160313-69-9 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[1] |

| Molecular Weight | 243.10 g/mol | PubChem[1] |

| InChIKey | GIGDAWLJINYIFV-UHFFFAOYSA-N | Fisher Scientific[3] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)C | PubChem[1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Colorless to light yellow clear liquid | TCI America[4], ChemicalBook[5] |

| Boiling Point | 275 °C | Fisher Scientific[3], ChemicalBook[5] |

| Flash Point | 137 °C | TCI America[4] |

| Density | ~1.39 g/cm³ (Predicted) | ChemicalBook[5] |

| Refractive Index | 1.55 | TCI America[4] |

| Purity | Typically ≥98.0% (GC) | TCI America[4], Fisher Scientific[3] |

Strategic Importance in Synthetic Chemistry

The utility of Ethyl 4-bromo-3-methylbenzoate stems from the distinct functionalities of its substituents, which can be manipulated selectively.

-

The Bromine Atom (Position 4): This is the molecule's primary reactive handle. As a halogen, it is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings.[6] This allows for the precise formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from simpler precursors.[6] The bromine's position para to the ester group influences the electronic properties of the aromatic ring.

-

The Ethyl Ester Group (Position 1): This electron-withdrawing group modulates the reactivity of the aromatic ring.[6] It is relatively stable under many reaction conditions, particularly those used for cross-coupling at the bromine site. However, it can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing a secondary reactive site for further derivatization, such as amide bond formation.

-

The Methyl Group (Position 3): The placement of the methyl group meta to the ester and ortho to the bromine introduces specific steric and electronic effects.[6] It influences the torsional angle of biphenyl systems formed via cross-coupling and can direct further electrophilic aromatic substitution reactions if required. This subtle structural feature is invaluable in structure-activity relationship (SAR) studies, where precise control over molecular conformation is key to optimizing biological activity.[6]

Workflow: Synthesis via Fischer Esterification

A common and robust method for preparing Ethyl 4-bromo-3-methylbenzoate is the Fischer esterification of its parent carboxylic acid, 4-bromo-3-methylbenzoic acid. This acid-catalyzed reaction with ethanol is a classic, reliable transformation.

Sources

- 1. Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Ethyl 4-Bromo-3-methylbenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9 [chemicalbook.com]

- 6. Ethyl 4-bromo-3-methylbenzoate | High Purity [benchchem.com]

A Systematic Guide to the IUPAC Nomenclature of C10H11BrO2 Aromatic Esters

The molecular formula C10H11BrO2, while specific, does not represent a single molecule. Instead, it encompasses a diverse array of constitutional isomers, each with a unique structure and a distinct IUPAC (International Union of Pure and Applied Chemistry) name.[1][2] This guide provides drug development professionals, researchers, and scientists with a systematic, in-depth methodology for accurately assigning the IUPAC name to any aromatic ester corresponding to this formula. We will deconstruct the isomeric possibilities and establish a clear, protocol-based approach to nomenclature, ensuring clarity and precision in scientific communication.

Part 1: Foundational Principles of Aromatic Ester Nomenclature

At its core, an ester is a derivative of a carboxylic acid where the hydroxyl (-OH) group is replaced by an alkoxy (-OR') group.[3] The IUPAC naming convention for esters follows a two-word format derived from the parent alcohol and carboxylic acid.[4]

The fundamental rule is to:

-

Identify the alkyl or aryl group (R') that originates from the alcohol. This group is named first, as a separate word with a "-yl" suffix (e.g., ethyl, propyl, phenyl).[5]

-

Identify the acyl portion (R-COO-) that originates from the carboxylic acid. The parent acid's name is modified by replacing the "-oic acid" suffix with "-oate".[5][6]

This creates the general structure: [Alkyl/Aryl Group] [Acyl Group+oate] . For example, the ester formed from ethanol and benzoic acid is named ethyl benzoate.

When dealing with substituted aromatic rings, locants (numbers) are used to indicate the position of each substituent. The principal functional group, in this case the ester, dictates the numbering of the parent structure.[7] For benzene derivatives with a common name accepted by IUPAC (like benzoic acid or phenol), the carbon atom attached to that principal group is assigned the number 1 position.[7][8]

Part 2: Isomeric Categories of C10H11BrO2 Aromatic Esters

A thorough structural analysis reveals that the aromatic ester isomers of C10H11BrO2 can be logically classified into three primary categories based on the connectivity of the aromatic ring to the ester functional group. Understanding these categories is the critical first step in the naming protocol.

-

Category A: Alkyl Bromobenzoates: In this class, the aromatic ring is part of the acyl group. The general structure is a brominated benzoic acid esterified with a C3 alcohol.

-

Category B: Bromophenyl Alkanoates: Here, the aromatic ring is part of the alkoxy group. The structure consists of a bromophenol esterified with a C4 carboxylic acid.

-

Category C: Esters of Bromophenyl-Substituted Alkanoic Acids: This category features the bromine-substituted phenyl ring as a substituent on the carbon chain of the carboxylic acid itself.

The following sections provide a detailed, step-by-step protocol for naming isomers within each of these categories.

Part 3: Systematic Naming Protocols and Data

Category A: Alkyl Bromobenzoates

These isomers are esters of bromobenzoic acid. The naming protocol is as follows:

Protocol for Naming Alkyl Bromobenzoates:

-

Identify the Alkyl Group: Locate the alkyl chain attached to the single-bonded oxygen of the ester linkage. For C10H11BrO2, this will be a three-carbon group: either propyl or isopropyl (systematically named 1-methylethyl).

-

Identify the Parent Acyl Group: The parent acyl group is benzoate, derived from benzoic acid.

-

Locate and Name the Substituent: Identify the position of the bromine atom on the benzene ring. The carbon atom of the ring attached to the carboxyl group is C1. The bromine will be at position 2- (ortho), 3- (meta), or 4- (para).

-

Assemble the Name: Combine the components in the format: [Alkyl Group] [Locant]-bromobenzoate.

Table 1: IUPAC Names for Isomers in Category A

| Alkyl Group | Bromine Position | IUPAC Name |

|---|---|---|

| Propyl | 2 | Propyl 2-bromobenzoate |

| Propyl | 3 | Propyl 3-bromobenzoate |

| Propyl | 4 | Propyl 4-bromobenzoate |

| Isopropyl | 2 | Isopropyl 2-bromobenzoate |

| Isopropyl | 3 | Isopropyl 3-bromobenzoate |

| Isopropyl | 4 | Isopropyl 4-bromobenzoate |

Caption: Propyl 4-bromobenzoate, a Category A isomer.

Category B: Bromophenyl Alkanoates

For these isomers, a bromophenol provides the alkoxy portion of the ester.

Protocol for Naming Bromophenyl Alkanoates:

-

Identify the Aryl Group: Locate the bromophenyl group attached to the single-bonded oxygen. Name it as a substituent, specifying the bromine's position relative to the point of attachment (C1): 2-bromophenyl, 3-bromophenyl, or 4-bromophenyl.

-

Identify the Parent Acyl Group: The acyl portion will be a four-carbon chain. Identify its structure and name the corresponding carboxylate: butanoate or 2-methylpropanoate.

-

Assemble the Name: Combine the names in the format: [Locant]-bromophenyl [Alkanoate].

Table 2: IUPAC Names for Isomers in Category B

| Aryl Group | Acyl Group | IUPAC Name |

|---|---|---|

| 2-Bromophenyl | Butanoate | 2-Bromophenyl butanoate |

| 3-Bromophenyl | Butanoate | 3-Bromophenyl butanoate |

| 4-Bromophenyl | Butanoate | 4-Bromophenyl butanoate |

| 2-Bromophenyl | 2-Methylpropanoate | 2-Bromophenyl 2-methylpropanoate |

| 3-Bromophenyl | 2-Methylpropanoate | 3-Bromophenyl 2-methylpropanoate |

| 4-Bromophenyl | 2-Methylpropanoate | 4-Bromophenyl 2-methylpropanoate |

Caption: 4-Bromophenyl butanoate, a Category B isomer.

Category C: Esters of Bromophenyl-Substituted Alkanoic Acids

In this final category, the bromophenyl group is a substituent on the acid portion of the ester.

Protocol for Naming these Esters:

-

Identify the Ester Alkyl Group: Name the alkyl group attached to the single-bonded oxygen (e.g., methyl, ethyl).

-

Identify the Parent Carboxylate Chain: Determine the longest carbon chain that includes the carboxyl group. This forms the base name of the carboxylate (e.g., propanoate, acetate).

-

Identify and Locate the Complex Substituent: The bromophenyl group is treated as a substituent on the carboxylate chain. Name it (e.g., 4-bromophenyl) and specify its position on the chain with a number (e.g., 2-). The carboxyl carbon is C1.

-

Assemble the Name: Combine the components in the format: [Alkyl Group] [Locant]-([Locant]-bromophenyl)[alkanoate]. Parentheses are used around the complex substituent name.[9]

Table 3: IUPAC Names for Representative Isomers in Category C

| Ester Alkyl Group | Parent Carboxylate | Substituent | IUPAC Name |

|---|---|---|---|

| Ethyl | Acetate | 2-(Bromophenyl) | Ethyl 2-(2-bromophenyl)acetate |

| Ethyl | Acetate | 3-(Bromophenyl) | Ethyl 2-(3-bromophenyl)acetate |

| Ethyl | Acetate | 4-(Bromophenyl) | Ethyl 2-(4-bromophenyl)acetate |

| Methyl | Propanoate | 3-(Bromophenyl) | Methyl 3-(4-bromophenyl)propanoate |

Caption: Ethyl 2-(4-bromophenyl)acetate, a Category C isomer.

Conclusion

The IUPAC nomenclature for aromatic esters of the formula C10H11BrO2 is unambiguous but requires a systematic approach. By first categorizing the isomer based on the structural relationship between the aromatic ring and the ester functional group, one can apply a simple, stepwise protocol to arrive at the correct name. This methodical process—identifying the alcohol-derived group, naming the acid-derived acyl group, and correctly assigning locants to all substituents—is essential for eliminating ambiguity and ensuring precise communication within the scientific and drug development communities.

References

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters. Retrieved from [Link]

- Clark, J. (n.d.). Naming Esters.

-

IUPAC. (n.d.). Esters. In IUPAC Compendium of Chemical Terminology (the "Gold Book"). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Naming Benzene Ring Derivatives - Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

-

Chegg. (2018, April 9). Solved Problem 135: Determine the molecule of C10H11BrO2. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, January 5). Naming Complex Substituents in Organic Chemistry: Systematic vs. Common Nomenclature [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C5H10O2. Retrieved from [Link]

-

Clark, J. (n.d.). Naming aromatic compounds. Chemguide. Retrieved from [Link]

- University of Illinois Springfield. (n.d.). Nomenclature of Benzene Derivatives. Retrieved from a PDF document from the University of Illinois Springfield.

-

IUPAC. (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Aromatic Compounds. Retrieved from [Link]

-

Kevin Math and Science. (2023, April 12). Isomers Organic Chemistry Grade 12 [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 30). IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, June 11). What is the numbering of substituted benzene derivatives according to IUPAC nomenclature?. Retrieved from [Link]

-

Chad's Prep. (n.d.). Naming Complex Substituents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

Sources

- 1. selected constitutional isomers of molecular formula C5H10O2 structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxypentanals hydroxypentones R/S E/Z stereoisomers, alicyclic molecules, heterocyclic compounds Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. oit.edu [oit.edu]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. Naming Complex Substituents - Chad's Prep® [chadsprep.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-bromo-3-methylbenzoate

Introduction

Ethyl 4-bromo-3-methylbenzoate is a valuable intermediate in the fields of organic synthesis and pharmaceutical development.[1][2] Its substituted benzene ring structure makes it a versatile building block for the creation of more complex molecules, including those with potential therapeutic applications.[2] This guide provides a comprehensive overview of the synthesis of ethyl 4-bromo-3-methylbenzoate from its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid, with a focus on the widely utilized Fischer esterification method. The content herein is curated for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the reaction's principles and practical considerations.

The transformation of a carboxylic acid to an ester is a fundamental reaction in organic chemistry. While several methods exist, the Fischer esterification, first described by Emil Fischer and Arthur Speier in 1895, remains a robust and common choice due to its operational simplicity and cost-effectiveness.[3] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol, producing an ester and water.[4] The reaction is reversible, and therefore, specific strategies must be employed to drive the equilibrium towards the desired product.[4][5][6]

This document will delve into the mechanistic underpinnings of the Fischer esterification, provide a detailed experimental protocol for the synthesis of ethyl 4-bromo-3-methylbenzoate, discuss the crucial aspects of reaction work-up and purification, and outline the necessary safety precautions.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is paramount for successful and safe execution of any chemical synthesis.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | Solid | 7697-26-9 | |

| Ethanol | C₂H₅OH | 46.07 | Colorless liquid | 64-17-5 | |

| Ethyl 4-bromo-3-methylbenzoate | C₁₀H₁₁BrO₂ | 243.10 | Colorless to light yellow/orange liquid[1][7] | 160313-69-9[1][8][9] | |

| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, oily liquid | 7664-93-9 |

Data compiled from various sources.[1][7][8][9]

The Fischer Esterification: Mechanism and Strategy

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The overall transformation is the replacement of the hydroxyl group of the carboxylic acid with an alkoxy group from the alcohol.

The Catalytic Role of Acid

The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to proceed at a reasonable rate.[3][6][10] The acid plays a crucial role in activating the carbonyl group of the carboxylic acid.

Mechanistic Steps

The mechanism of the Fischer esterification can be broken down into the following key steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation):[10]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][6][10]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3] This is a crucial step that converts a poor leaving group (-OH) into a good leaving group (H₂O).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[10]

-

Deprotonation: A base (such as water or the alcohol) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final ester product.[10]

Driving the Equilibrium

As the Fischer esterification is a reversible process, Le Châtelier's principle is applied to maximize the yield of the ester.[11] This is typically achieved in one of two ways:

-

Use of Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive alcohol, shifts the equilibrium towards the products.[4][6][10] In the synthesis of ethyl 4-bromo-3-methylbenzoate, using ethanol as the solvent as well as the reactant is a common and effective strategy.[12]

-

Removal of Water: As water is a product of the reaction, its removal will also drive the equilibrium to the right.[3][6][10] This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

Experimental Protocol: Synthesis of Ethyl 4-bromo-3-methylbenzoate

This protocol details a standard laboratory procedure for the synthesis of ethyl 4-bromo-3-methylbenzoate via Fischer esterification.

Materials and Equipment

-

4-bromo-3-methylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment (fume hood, safety goggles, lab coat, acid-resistant gloves)

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylbenzoic acid in an excess of anhydrous ethanol. A typical molar ratio would be to use ethanol as the solvent.

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. This addition is exothermic and should be done cautiously, preferably in an ice bath to control the temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[12][13] The reaction is typically refluxed for several hours (e.g., 2-4 hours) to ensure it proceeds to completion.[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.[13]

-

Solvent Removal (Optional but Recommended): A significant portion of the excess ethanol can be removed under reduced pressure using a rotary evaporator.[12] This step simplifies the subsequent work-up.

-

Extraction and Washing: Transfer the cooled reaction mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and then add water.[12]

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any unreacted carboxylic acid and the sulfuric acid catalyst), and finally with a saturated solution of sodium chloride (brine).[12] The bicarbonate wash should be performed carefully due to the evolution of carbon dioxide gas.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[12]

-

Solvent Removal: Filter off the drying agent and remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude ethyl 4-bromo-3-methylbenzoate.[12]

-

Purification (if necessary): The crude product can be purified further by vacuum distillation or column chromatography if required to achieve high purity.

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of ethyl 4-bromo-3-methylbenzoate.

Characterization of Ethyl 4-bromo-3-methylbenzoate

The identity and purity of the synthesized ethyl 4-bromo-3-methylbenzoate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[14] The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the aromatic protons, and the methyl group on the benzene ring.[14] The ¹³C NMR spectrum should display distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the ester group, typically in the range of 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

Safety and Handling

The synthesis of ethyl 4-bromo-3-methylbenzoate involves the use of hazardous chemicals, and appropriate safety precautions must be taken.

-

Concentrated Sulfuric Acid: This is a highly corrosive substance that can cause severe burns upon contact with skin and eyes.[15][16] It is also a strong dehydrating agent and reacts violently with water.[16] Always handle concentrated sulfuric acid in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[17][18][19] When diluting, always add the acid slowly to water, never the other way around.

-

Ethanol and Ethyl Acetate: These are flammable organic solvents. Ensure that there are no open flames or ignition sources in the vicinity when handling these chemicals.

-

4-bromo-3-methylbenzoic acid and Ethyl 4-bromo-3-methylbenzoate: While specific toxicity data may be limited, it is good practice to handle all chemicals with care. The product, ethyl 4-bromo-3-methylbenzoate, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8] Avoid inhalation, ingestion, and skin contact.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure for detailed hazard information and handling instructions.

Conclusion

The Fischer esterification provides a reliable and scalable method for the synthesis of ethyl 4-bromo-3-methylbenzoate from 4-bromo-3-methylbenzoic acid. By understanding the reaction mechanism and employing strategies to drive the equilibrium towards product formation, high yields of the desired ester can be achieved. Careful execution of the experimental protocol, including the work-up and purification steps, is essential for obtaining a pure product. Adherence to strict safety protocols is paramount throughout the entire process to ensure the well-being of the researcher. This technical guide serves as a comprehensive resource for scientists engaged in the synthesis of this important chemical intermediate.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Unknown. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-3-methylbenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Ethyl 4-Bromo-3-methylbenzoate 98.0+%, TCI America™. Retrieved from [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Quora. (2024, March 2). What are the safety precautions for handling small amounts of sulfuric acid?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

ACS Publications. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link]

-

Dominican University. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. athabascau.ca [athabascau.ca]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 4-Bromo-3-methylbenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. benchchem.com [benchchem.com]

- 15. nj.gov [nj.gov]

- 16. CCOHS: Sulfuric Acid [ccohs.ca]

- 17. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 18. westlab.com.au [westlab.com.au]

- 19. quora.com [quora.com]

The Interplay of Electronic and Steric Effects in Ethyl 4-bromo-3-methylbenzoate: A Technical Guide for Drug Development Professionals

Foreword: Decoding the Nuances of Molecular Reactivity

In the intricate landscape of drug discovery and development, a profound understanding of a molecule's inherent reactivity is paramount. The subtle interplay of electronic and steric effects governed by the arrangement of substituents on a core scaffold can dramatically influence its synthetic accessibility, metabolic stability, and ultimately, its pharmacological activity. This technical guide delves into the fundamental principles of these effects through the lens of a versatile building block in medicinal chemistry: Ethyl 4-bromo-3-methylbenzoate. By dissecting the individual and synergistic contributions of the bromo, methyl, and ethyl carboxylate groups, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for predicting and manipulating the chemical behavior of this and related substituted aromatic systems. This guide eschews a rigid, templated approach, instead opting for a narrative that elucidates the causal relationships between molecular structure and chemical properties, grounded in established physical organic chemistry principles and supported by practical experimental methodologies.

The Architectural Blueprint: Unveiling the Substituents' Influence

Ethyl 4-bromo-3-methylbenzoate presents a fascinating case study in the combined influence of various substituent effects on an aromatic ring. To comprehend the molecule's overall character, we must first dissect the individual electronic and steric contributions of each component: the ethyl carboxylate group, the bromine atom, and the methyl group.

The Ethyl Carboxylate Group: An Electron-Withdrawing Anchor

The ester functionality (–COOEt) is a moderately deactivating group, meaning it withdraws electron density from the benzene ring, making the ring less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.[1][2] This deactivation stems from two primary electronic effects:

-

Inductive Effect (-I): The oxygen atoms of the ester are more electronegative than the carbon atom of the aromatic ring to which it is attached. This difference in electronegativity results in the withdrawal of electron density through the sigma (σ) bond framework.

-

Resonance Effect (-M or -R): The carbonyl group of the ester can participate in resonance with the aromatic π-system, further withdrawing electron density. This effect is most pronounced at the ortho and para positions relative to the ester group.

The ethyl portion of the ester primarily imparts steric bulk and influences the solubility of the molecule, but its electronic contribution to the aromatic ring is negligible compared to the carboxylate functionality.

The Bromine Atom: A Dichotomy of Effects

Halogens, such as bromine, are a unique class of substituents in the context of electrophilic aromatic substitution.[3] They exhibit a dual nature, with opposing inductive and resonance effects:

-

Inductive Effect (-I): Bromine is a highly electronegative atom, and it strongly withdraws electron density from the aromatic ring through the σ-bond. This inductive effect is deactivating, reducing the overall nucleophilicity of the benzene ring.

-

Resonance Effect (+M or +R): The bromine atom possesses lone pairs of electrons in its outer shell that can be delocalized into the aromatic π-system through resonance. This donation of electron density preferentially enriches the ortho and para positions.

Crucially, for bromine, the deactivating inductive effect (-I) outweighs the activating resonance effect (+R).[3] Consequently, the bromine atom deactivates the ring overall but directs incoming electrophiles to the ortho and para positions relative to itself.

The Methyl Group: An Activating Contributor

The methyl group (–CH₃) is a classic example of an activating group.[4] It enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Its activating nature arises from:

-

Inductive Effect (+I): Alkyl groups are electron-donating through the σ-bond framework, pushing electron density towards the aromatic ring.

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent π-system of the benzene ring. This effect also preferentially increases the electron density at the ortho and para positions.

The interplay of these individual effects dictates the overall reactivity and regioselectivity of ethyl 4-bromo-3-methylbenzoate in chemical transformations.

Quantifying the Electronic Influence: The Hammett Equation

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic effects of meta and para substituents on the reactivity of benzene derivatives.[5][6] It is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for a reaction with a substituted benzene derivative.

-

k₀ is the rate constant for the same reaction with the unsubstituted benzene derivative.

-

σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.

-

ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to the electronic effects of the substituents.

For ethyl 4-bromo-3-methylbenzoate, we are primarily interested in the Hammett constants for a meta-methyl group and a para-bromo group relative to the reaction center, which is typically the ester group or a position on the ring undergoing substitution.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Methyl (-CH₃) | meta | -0.069 | Weakly Electron-Donating |

| Bromo (-Br) | para | +0.232 | Moderately Electron-Withdrawing |

Table 1: Hammett Substituent Constants for the Methyl and Bromo Groups.[6]

The negative σ value for the meta-methyl group confirms its weakly electron-donating character at this position. The positive σ value for the para-bromo group quantifies its overall electron-withdrawing nature, a result of its strong inductive effect overpowering its weaker resonance effect.

Steric Considerations and the Taft Equation

While the Hammett equation elegantly describes electronic effects in meta and para substituted systems, it does not account for the steric hindrance that can be significant, particularly with ortho substituents. The Taft equation extends this concept to include steric parameters.[7][8]

log(k/k₀) = σρ + Eₛδ

Where:

-

σ* is the polar substituent constant, which is a measure of the inductive effect.

-

ρ* is the reaction constant for polar effects.

-

Eₛ is the steric substituent constant, which quantifies the steric bulk of a substituent. More negative Eₛ values indicate greater steric hindrance.

-

δ is the reaction constant for steric effects.

In ethyl 4-bromo-3-methylbenzoate, the methyl group is ortho to the bromine atom and meta to the ester group. The bromine atom is ortho to the methyl group and para to the ester. The primary steric interaction of concern is the influence of the 3-methyl group on reactions involving the adjacent positions on the ring or the ester functionality itself.

| Substituent | Taft Steric Constant (Eₛ) |

| Methyl (-CH₃) | -1.24 |

| Bromo (-Br) | -1.16 |

Table 2: Taft Steric Substituent Constants. While these are general values, they provide an indication of the steric bulk.

The negative Eₛ values for both the methyl and bromo groups indicate that they will exert some steric hindrance to approaching reagents. The proximity of the methyl and bromo groups can influence the preferred conformation of the molecule and the accessibility of adjacent reaction sites.

Synergistic Effects and Regioselectivity in Electrophilic Aromatic Substitution

The true chemical personality of ethyl 4-bromo-3-methylbenzoate emerges from the interplay of the directing effects of its substituents. The methyl group is an ortho, para-director, and the bromine atom is also an ortho, para-director.[4][9] The ethyl carboxylate group is a meta-director.

Let's analyze the directing effects on the available positions for electrophilic attack (C2, C5, and C6):

-

Position C2: ortho to the activating methyl group and ortho to the deactivating bromo group.

-

Position C5: para to the activating methyl group and meta to the deactivating bromo group. This position is also meta to the ester group.

-

Position C6: ortho to the activating methyl group and meta to the deactivating bromo group. This position is ortho to the ester group and thus sterically hindered and electronically deactivated.

The activating methyl group strongly favors substitution at its ortho and para positions (C2, C5, and C6). The deactivating bromo group directs to its ortho and para positions (C3 - already substituted, and C5). The deactivating ester group directs to its meta position (C5).

Therefore, all directing effects converge to strongly favor electrophilic substitution at position C5 . This makes ethyl 4-bromo-3-methylbenzoate a valuable starting material for introducing a new substituent at a specific location on the aromatic ring with high regioselectivity. For instance, nitration of this compound would be expected to yield primarily ethyl 4-bromo-3-methyl-5-nitrobenzoate.

Caption: Combined directing effects in ethyl 4-bromo-3-methylbenzoate.

Practical Applications in Drug Development: A Key Building Block

Ethyl 4-bromo-3-methylbenzoate is not merely a theoretical curiosity; it is a commercially available and widely utilized intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[10][11] Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

A prominent example of its application is in the synthesis of Fluralaner , a potent ectoparasiticide used in veterinary medicine.[5][12][13] In one of the synthetic routes to a key intermediate of Fluralaner, 4-bromo-3-methylbenzoic acid (the precursor to the ethyl ester) is used as the starting material.[12] The bromo substituent serves as a handle for cross-coupling reactions, while the methyl and carboxylic acid functionalities are crucial for the subsequent construction of the complex isoxazoline core of the drug.

The bromine atom is particularly valuable as it allows for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[14] This versatility enables the rapid generation of analogues for structure-activity relationship (SAR) studies, a critical process in lead optimization during drug discovery.

Caption: Synthetic utility of ethyl 4-bromo-3-methylbenzoate.

Experimental Protocols

To provide a practical context for the theoretical discussions, this section outlines key experimental procedures relevant to the synthesis and analysis of ethyl 4-bromo-3-methylbenzoate.

Synthesis of Ethyl 4-bromo-3-methylbenzoate

This procedure describes the esterification of 4-bromo-3-methylbenzoic acid.

Materials:

-

4-bromo-3-methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-bromo-3-methylbenzoic acid (1.0 eq).

-

Add an excess of absolute ethanol (approximately 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-bromo-3-methylbenzoate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Kinetic Analysis of Ester Hydrolysis: A Representative Protocol

This protocol outlines a method for determining the Hammett rho (ρ) value for the base-catalyzed hydrolysis of a series of substituted ethyl benzoates, which can be adapted to include ethyl 4-bromo-3-methylbenzoate.[1][2][4][15][16][17]

Materials:

-

A series of meta- and para-substituted ethyl benzoates (including ethyl benzoate and ethyl 4-bromo-3-methylbenzoate)

-

Sodium hydroxide solution (standardized)

-

Ethanol-water solvent mixture

-

Quenching solution (e.g., a known concentration of HCl)

-

Phenolphthalein indicator

-

Constant temperature water bath

-

Burette, pipettes, and volumetric flasks

Procedure:

-

Prepare stock solutions of each ethyl benzoate and sodium hydroxide in the chosen ethanol-water solvent mixture.

-

Equilibrate the reactant solutions in separate flasks in a constant temperature water bath.

-

To initiate the reaction, mix equal volumes of the ester and NaOH solutions. Start a timer immediately.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of the quenching solution.

-

Determine the concentration of unreacted NaOH in the quenched aliquot by back-titration with a standardized HCl solution using phenolphthalein as an indicator.

-

Calculate the concentration of the ester at each time point.

-

The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/[Ester] versus time, where the slope is equal to k.

-

Repeat the experiment for each substituted ethyl benzoate.

-

Calculate log(k/k₀) for each substituent, where k₀ is the rate constant for the hydrolysis of unsubstituted ethyl benzoate.

-

Plot log(k/k₀) against the known Hammett σ values for each substituent. The slope of the resulting line is the Hammett rho (ρ) value for this reaction.

Caption: Workflow for the kinetic analysis of ester hydrolysis.

Spectroscopic Characterization

The structural elucidation of ethyl 4-bromo-3-methylbenzoate and its reaction products relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl 4-bromo-3-methylbenzoate is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

-

Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (–CH₂–) and a triplet for the methyl protons (–CH₃), arising from coupling to each other.

-

Methyl Group Protons: The methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will appear as a characteristic signal in the downfield region (typically δ 165-175 ppm).

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals in the aromatic region (typically δ 120-140 ppm). The carbon attached to the bromine atom will be significantly influenced by the heavy atom effect.

-

Ethyl and Methyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretch: An absorption band in the region of 1250-1000 cm⁻¹ corresponds to the C-O stretching of the ester.

-

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

-

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ are due to the C-H bonds of the ethyl and methyl groups.

Conclusion: A Versatile Tool in the Chemist's Arsenal

Ethyl 4-bromo-3-methylbenzoate serves as an exemplary model for understanding the fundamental principles of electronic and steric effects in substituted aromatic systems. The interplay of the electron-donating methyl group, the electron-withdrawing yet ortho, para-directing bromo group, and the deactivating ester functionality creates a molecule with predictable reactivity and high regioselectivity in electrophilic aromatic substitution reactions. Its utility as a versatile building block in the synthesis of complex molecules, such as the ectoparasiticide Fluralaner, underscores the importance of a nuanced understanding of these substituent effects in the design and execution of synthetic strategies in drug development. By mastering the principles outlined in this guide, researchers can more effectively leverage the chemical potential of this and other substituted aromatic compounds to accelerate the discovery of novel therapeutic agents.

References

- Benchchem. A Comparative Guide to the Reaction Kinetics of Substituted Benzoates. (URL not provided in search results)

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Wikipedia. Hammett equation. [Link]

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

International Journal of Chemical Science. Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. [Link]

-

SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. [Link]

-

MSU Denver Sites. Quantitative Measurement of Substituent Effects on Chemical Reactivity. [Link]

-

Dalal Institute. Taft Equation. [Link]

- Benchchem. Ethyl 4-bromo-3-methylbenzoate | High Purity. (URL not provided in search results)

-

Philadelphia University. Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. [Link]

-

YouTube. The Hydrolysis of Ethyl Benzoate. [Link]

-

Wikipedia. Taft equation. [Link]

-

Scribd. Chemistry Lab: Base Hydrolysis Experiment. [Link]

- Hammett Equation. (URL not provided in search results)

-

PubChem. Ethyl 4-bromo-3-methylbenzoate. [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (URL not provided in search results)

-

The Royal Society of Chemistry. Supporting Information for: A mild and efficient protocol for the synthesis of esters from alcohols using HBr in aqueous H2O2. [Link]

-

SSERC. Hydrolysis of ethyl benzoate. [Link]

- Google Patents. Process for preparing fluralaner.

-

New Journal of Chemistry. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

-

ResearchGate. Taft ?* constants, particularly for halogen-substituted alkyl groups, and their utility in mechanistic studies. [Link]

-

ResearchGate. A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m. [Link]

-

Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

-

Eureka | Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]

-

YouTube. 27.03 Hammett Substituent Constants Defined. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sites.msudenver.edu [sites.msudenver.edu]

- 3. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9 [chemicalbook.com]

- 4. sserc.org.uk [sserc.org.uk]

- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. scribd.com [scribd.com]

- 9. rsc.org [rsc.org]

- 10. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Ethyl 4-Bromo-3-methylbenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 12. Page loading... [wap.guidechem.com]

- 13. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]

- 14. Ethyl 4-bromo-3-methylbenzoate | High Purity [benchchem.com]

- 15. chemicaljournals.com [chemicaljournals.com]

- 16. scribd.com [scribd.com]

- 17. m.youtube.com [m.youtube.com]

A Senior Application Scientist’s Guide to High-Purity Ethyl 4-bromo-3-methylbenzoate for Research and Drug Development

Introduction: Understanding the Versatility of Ethyl 4-bromo-3-methylbenzoate

Ethyl 4-bromo-3-methylbenzoate (CAS No. 160313-69-9) is a substituted aromatic compound that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its value lies in the strategic placement of three key functional groups on the benzene ring: an ethyl ester, a methyl group, and a bromine atom. This unique arrangement provides a versatile platform for a wide array of chemical transformations, making it an indispensable tool for researchers and scientists in the pharmaceutical and materials science industries.[1][2]

The bromine atom, in particular, serves as a highly effective synthetic handle for the construction of more complex molecules through various cross-coupling reactions.[3] The ethyl ester and methyl groups, in turn, influence the electronic properties and steric environment of the molecule, allowing for fine-tuning of reactivity and the exploration of structure-activity relationships (SAR) in drug discovery.[1][3] This guide provides an in-depth technical overview of high-purity Ethyl 4-bromo-3-methylbenzoate, from sourcing and synthesis to quality control and application, with a focus on its role in enabling innovation in chemistry and medicine.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: ethyl 4-bromo-3-methylbenzoate[4]

-

Synonyms: 4-Bromo-3-methyl-benzoic acid ethyl ester, Ethyl 4-bromo-m-toluate[1][2]

-

Molecular Formula: C₁₀H₁₁BrO₂[4]

-

Molecular Weight: 243.10 g/mol [4]

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 275 °C (lit.) | [5] |

| Density | ~1.378 g/cm³ (predicted) | [5] |

| Refractive Index | 1.5460 to 1.5500 | [5] |

| Storage | Inert atmosphere, Room Temperature | [5] |

Sourcing High-Purity Ethyl 4-bromo-3-methylbenzoate: A Comparative Guide to Commercial Suppliers

The quality of starting materials is a cornerstone of robust and reproducible research, and it is a critical parameter in the development of pharmaceutical products.[6] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the quality of starting materials used in the manufacture of active pharmaceutical ingredients (APIs).[7][8] Therefore, the careful selection of a commercial supplier for high-purity Ethyl 4-bromo-3-methylbenzoate is a crucial first step in any research or development program.

Key Parameters for Supplier Evaluation

When evaluating potential suppliers, researchers and drug development professionals should consider the following:

-

Purity: The supplier should provide a certificate of analysis (CoA) that clearly states the purity of the compound, the analytical method used for determination (e.g., GC, HPLC), and the limits for known and unknown impurities.[9]

-

Documentation: A reputable supplier will provide comprehensive documentation, including a Safety Data Sheet (SDS), and may also offer access to analytical data such as NMR and IR spectra.[1]

-

Scalability: For drug development applications, it is essential to choose a supplier who can provide the material in quantities ranging from laboratory-scale to pilot-plant and commercial-scale, while maintaining consistent quality.

-

Quality Management System: Suppliers who operate under a robust quality management system, such as ISO 9001, or who follow principles of Good Manufacturing Practice (GMP) for starting materials, are generally preferred.[6]

Comparative Table of Leading Commercial Suppliers

The following table provides a summary of several commercial suppliers of Ethyl 4-bromo-3-methylbenzoate, based on publicly available information. Researchers should always request a lot-specific CoA for detailed purity information.

| Supplier | Stated Purity | Analytical Method | Available Quantities |

| TCI America | ≥98.0% | GC | 5g, 25g |

| Chem-Impex | ≥ 98% | Not Specified | Gram to Kilogram |

| Santa Cruz Biotechnology | Not Specified | Not Specified | Gram Quantities |

| Fisher Scientific (TCI) | ≥98.0% | GC | 5g, 25g |

Synthesis and Purification Strategies for High-Purity Ethyl 4-bromo-3-methylbenzoate

While commercially available, an understanding of the synthesis and purification of Ethyl 4-bromo-3-methylbenzoate provides valuable insights into potential impurities and informs the development of robust analytical methods. The most common laboratory-scale synthesis is the Fischer esterification of 4-bromo-3-methylbenzoic acid.

Common Synthetic Route: Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[10]

Caption: Fischer esterification of 4-bromo-3-methylbenzoic acid.

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq.).

-

Add an excess of absolute ethanol (e.g., 10-20 eq.) to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[11]

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).[11]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Ethyl 4-bromo-3-methylbenzoate.[11]

Purification to >98% Purity: Methodologies and Best Practices

The crude product from the synthesis will likely contain unreacted starting material, by-products, and residual solvent. High-purity material suitable for pharmaceutical applications requires further purification, typically by column chromatography or recrystallization.

Flash column chromatography using silica gel is an effective method for purifying Ethyl 4-bromo-3-methylbenzoate.[12][13]

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a glass column with the silica gel slurry.[14]

-

Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the packed column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 4-bromo-3-methylbenzoate.

-

Column chromatography is generally preferred when impurities have similar polarities to the product, or when separating a complex mixture of by-products.

-

Recrystallization can be a more efficient and scalable method if a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

Quality Control and Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of Ethyl 4-bromo-3-methylbenzoate.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the purity of volatile and semi-volatile organic compounds like Ethyl 4-bromo-3-methylbenzoate.[1]

-

Instrument: Gas chromatograph with FID.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Injection Volume: 1 µL.

Structural Elucidation and Confirmation by Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of Ethyl 4-bromo-3-methylbenzoate.[3]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), the aromatic protons, and the methyl group on the ring (a singlet). The splitting patterns and chemical shifts of the aromatic protons provide confirmation of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon of the ester is typically found in the 165-170 ppm region.[3]

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. A key feature in the mass spectrum of Ethyl 4-bromo-3-methylbenzoate is the presence of two molecular ion peaks of nearly equal intensity at m/z 242 and 244, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[4]

Applications in Advanced Organic Synthesis: A Focus on Cross-Coupling Reactions

Ethyl 4-bromo-3-methylbenzoate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[15]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Ethyl 4-bromo-3-methylbenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as anhydrous potassium phosphate or potassium carbonate (2.0 eq.).[11]

-

In a separate vial, prepare the catalyst premix by dissolving a palladium source (e.g., Palladium(II) acetate, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in an anhydrous solvent such as toluene.[11]

-

Add the catalyst premix to the Schlenk flask containing the reagents.

-

Add additional anhydrous solvent and, if necessary, a co-solvent such as degassed water.[11]

-

Seal the flask and heat the mixture to the appropriate temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.[11]

Handling, Storage, and Safety Considerations

Material Safety Data Sheet (MSDS) Highlights

According to GHS classification, Ethyl 4-bromo-3-methylbenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Recommended Storage Conditions

To maintain its high purity, Ethyl 4-bromo-3-methylbenzoate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, in a cool, dry place away from light and moisture.[1]

Conclusion: Enabling Innovation in Chemistry and Medicine

High-purity Ethyl 4-bromo-3-methylbenzoate is a versatile and valuable building block for researchers and scientists in the pharmaceutical and chemical industries. Its unique combination of functional groups allows for a wide range of synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. A thorough understanding of its sourcing, synthesis, purification, and analytical characterization is essential for its effective use in the development of novel molecules that can address challenges in medicine and materials science. By adhering to the principles of quality control and safe handling, researchers can confidently employ this compound to drive innovation and advance their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21729626, Ethyl 4-bromo-3-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

Royal Society of Chemistry. (n.d.). Supramolecular palladium catalyst for Suzuki-Miyaura cross-coupling in water-organic solvent mixtures. Retrieved from [Link]

-

European Medicines Agency. (2000). ICH Topic Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

ECA Academy. (2018). Auditing Starting Materials - new APIC Guideline defines Standards. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]

- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

-